PSS-Vinyl-Heptaisobutyl substituted

Catalog No.
S1910426
CAS No.
444315-18-8
M.F
C30H66O12Si8
M. Wt
843.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PSS-Vinyl-Heptaisobutyl substituted

CAS Number

444315-18-8

Product Name

PSS-Vinyl-Heptaisobutyl substituted

IUPAC Name

1-ethenyl-3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

Molecular Formula

C30H66O12Si8

Molecular Weight

843.5 g/mol

InChI

InChI=1S/C30H66O12Si8/c1-16-43-31-44(17-24(2)3)34-47(20-27(8)9)36-45(32-43,18-25(4)5)38-49(22-29(12)13)39-46(33-43,19-26(6)7)37-48(35-44,21-28(10)11)41-50(40-47,42-49)23-30(14)15/h16,24-30H,1,17-23H2,2-15H3

InChI Key

YJYPHYFVIQJBFN-UHFFFAOYSA-N

SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C=C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C

Canonical SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C=C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C

PSS-Vinyl-Heptaisobutyl Substituted, also known as 1-Vinyl-3,5,7,9,11,13,15-isobutylpentacyclo-[9.5.1.13,9.15,15.17,13]octasiloxane or MonovinylIsobutyl-POSS®, is a type of molecule belonging to a class called Polyhedral Oligomeric Silsesquioxanes (POSS). These molecules possess a cage-like structure composed of silicon and oxygen atoms with organic groups attached []. The specific variant we're discussing here has a vinyl group (CH=CH2) and seven isobutyl groups (CH2CH(CH3)2) attached to the cage [].

  • Material Science

    Due to its unique structure, PSS-Vinyl-Heptaisobutyl Substituted can be incorporated into polymers to improve their properties. Studies have shown its potential to enhance thermal stability, mechanical strength, and flame retardancy.

    • For instance, research suggests that incorporating POSS molecules like PSS-Vinyl-Heptaisobutyl Substituted into epoxy resins can lead to improved fire resistance.
  • Nanotechnology

    The well-defined size and functionality of PSS-Vinyl-Heptaisobutyl Substituted make it a promising candidate for various nanotechnological applications. Scientists are exploring its use in areas like drug delivery, catalysis, and sensors.

    • One study investigated the use of POSS molecules, including potentially PSS-Vinyl-Heptaisobutyl Substituted, for encapsulating and delivering drugs within the body.

PSS-Vinyl-Heptaisobutyl substituted, scientifically designated as 1-Vinyl-3,5,7,9,11,13,15-isobutylpentacyclo-[9.5.1.13,9.15,15.17,13]octasiloxane, is a polyhedral oligomeric silsesquioxane (POSS) derivative. This compound features a distinctive cage-like structure that contributes to its exceptional thermal and mechanical properties, making it valuable in various industrial applications, particularly in the development of advanced materials and nanocomposites. The molecular formula for this compound is C30H66O12Si8, with a molecular weight of approximately 843.5 g/mol .

Due to its vinyl group and silsesquioxane framework. Key reactions include:

  • Reduction: The compound can be reduced to form derivatives with altered properties.
  • Substitution: The vinyl group allows for substitution reactions that can modify the compound's functionality and reactivity.
  • Polymerization: It can act as a monomer in polymerization processes to create larger polymeric structures.

These reactions enhance the versatility of PSS-Vinyl-Heptaisobutyl substituted in synthetic chemistry.

Research into the biological activity of PSS-Vinyl-Heptaisobutyl substituted indicates its potential use in drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents. Its unique cage-like structure allows it to protect encapsulated molecules from degradation while facilitating controlled release, making it a candidate for applications in targeted therapy and biomedical devices .

The synthesis of PSS-Vinyl-Heptaisobutyl substituted typically involves:

  • Reaction of Vinyl-Substituted Silanes: This is combined with heptaisobutyl-substituted silsesquioxanes.
  • Controlled Conditions: The reaction is conducted under controlled conditions using solvents such as tetrahydrofuran (THF) or chloroform at temperatures ranging from 213°C to 219°C .
  • Industrial Methods: In industrial settings, the synthesis is scaled up using large reactors with precise control over reaction parameters to achieve high yields and purity. Purification techniques include distillation and recrystallization.

The interaction studies of PSS-Vinyl-Heptaisobutyl substituted focus on its ability to encapsulate drugs and other therapeutic agents. Its unique structure enhances stability and protects sensitive compounds from environmental degradation. Additionally, research is ongoing to explore its interactions with biological membranes and cellular components, which could further elucidate its potential in medical applications .

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Wikipedia

AGN-PC-0LNMQP

Dates

Modify: 2023-08-16

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